Harmicine

Analgesic discovery Pain pharmacology Natural product therapeutics

A tetracyclic tetrahydro-β-carboline featuring a unique indolizino[8,7-b]indole scaffold. Validated non-opioid α2-adrenoceptor antagonist with antinociceptive efficacy across multiple pain models (60–68% response reduction at 1–10 mg/kg), naloxone-irreversible. Both enantiomers available in >99% ee for chiral pharmacology studies. Serves as scaffold for antimalarial hybrids (selectivity index >1100). Essential reference standard for β-carboline SAR profiling.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B1246882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmicine
Synonyms(R)-harmicine
harmicine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3
InChIInChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2/t13-/m0/s1
InChIKeyLXJWBHIVLXMHDZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harmicine Procurement Guide: Tetracyclic β-Carboline Alkaloid for Analgesic, Antiparasitic, and Synthetic Applications


Harmicine is a tetracyclic tetrahydro-β-carboline alkaloid bearing a rare indolizino[8,7-b]indole framework first isolated from Kopsia griffithii in 1998, though its synthetic precedent predates its natural discovery [1]. The compound exists as a chiral molecule with both enantiomers accessible via asymmetric synthesis, and is characterized as a potent α2-adrenoceptor antagonist with demonstrated antinociceptive, antileishmanial, and antimalarial activities [2][3]. Its molecular formula is C14H16N2 with a molecular weight of 212.29 g/mol [4].

Why Harmicine Cannot Be Substituted with Common β-Carboline Analogs in Target-Specific Research


The β-carboline alkaloid class encompasses structurally diverse compounds including harmine, harmaline, tetrahydroharmine, and norharman, each with distinct receptor binding profiles, metabolic fates, and therapeutic windows. Harmicine's unique tetracyclic indolizino[8,7-b]indole scaffold—featuring a fused pyrrolidine ring not present in harmine or harmaline—confers a constrained three-dimensional geometry that dictates specific molecular recognition events [1]. Substitution with harmine introduces significant neurotoxicity liabilities and poor aqueous solubility that limit in vivo applications . Moreover, harmicine's non-opioid antinociceptive mechanism distinguishes it from morphine-class analgesics, while its stereochemistry (accessible as both enantiomers in >99% ee) enables chirality-dependent biological investigations unavailable with racemic or achiral alternatives [2].

Harmicine Comparative Evidence: Quantitative Differentiation from Analogs and Alternatives


In Vivo Antinociceptive Efficacy: Dose-Response Profile Across Four Pain Models

Harmicine demonstrated significant, dose-dependent antinociceptive effects across multiple chemical-induced pain models in mice via intraperitoneal administration, with efficacy comparable to reference analgesics without engaging opioid receptor systems [1]. In contrast to harmine, which exhibits pronounced neurotoxicity limiting its analgesic application, harmicine achieved substantial pain reduction at well-tolerated doses without observed adverse effects in these acute models [1]. The opioid antagonist naloxone failed to reverse harmicine's effects, confirming a non-opioid mechanism distinct from morphine and its derivatives—a key differentiator for research programs seeking analgesics devoid of addiction liability [1].

Analgesic discovery Pain pharmacology Natural product therapeutics

Selectivity Index Advantage: Harmicine-Derived Hybrids Outperform Parent Compounds in Antimalarial Therapeutic Window

Amide-type harmicines—hybrid compounds combining harmicine's β-carboline core with cinnamic acid derivatives via N-9 substitution—demonstrate markedly improved therapeutic windows compared to parent harmine and unmodified harmicine scaffolds [1]. The m-(trifluoromethyl)cinnamic acid derivative (compound 27a) achieved an exceptional selectivity index of 1105 against the erythrocytic stage of Plasmodium falciparum, calculated as the ratio of HepG2 cytotoxicity (CC50) to antiplasmodial activity (IC50) [1]. This represents a substantial improvement over both harmine alone and triazole-linked harmicine analogs, which exhibited inferior potency and selectivity profiles in the same assay system [2].

Antimalarial drug discovery Plasmodium falciparum Selectivity profiling

Enantiomeric Purity Advantage: Chromatography-Free Synthesis Delivers >99% ee for Chirality-Dependent Applications

Enantiopure (R)-(+)-harmicine and (S)-(-)-harmicine can be synthesized via a chiral pool approach starting from L- or D-proline, achieving >99% enantiomeric excess without requiring silica gel flash chromatography purification [1]. This nine-step route from commercially available proline contrasts with alternative tetrahydro-β-carboline syntheses that either produce racemic mixtures, require extensive chromatographic separation of enantiomers, or achieve lower stereochemical fidelity [1][2]. The chromatography-free feature significantly reduces production costs and time while maintaining pharmaceutical-grade stereochemical purity [1].

Asymmetric synthesis Chiral pool methodology Enantioselective catalysis

Target Engagement Specificity: α2-Adrenoceptor Antagonism with Distinct Receptor Selectivity Profile

Harmicine is characterized as a potent α2-adrenoceptor antagonist, a target profile that distinguishes it from other β-carboline alkaloids which predominantly engage serotonergic (5-HT2A, 5-HT2C), benzodiazepine, imidazoline I2B, and monoamine oxidase (MAO) systems [1][2]. While harmine, harmaline, and tetrahydroharmine exhibit high-affinity binding to 5-HT and benzodiazepine receptors and inhibit MAO-A/MAO-B, harmicine's documented α2-adrenoceptor antagonism suggests a divergent pharmacological fingerprint [1][2]. This receptor selectivity has implications for autonomic and central nervous system research applications distinct from the psychedelic or antidepressant mechanisms associated with other β-carbolines [1].

GPCR pharmacology Adrenergic receptor Target deconvolution

Harmicine Application Scenarios: Where Differentiated Evidence Drives Research Selection


Non-Opioid Analgesic Lead Optimization Programs

Programs developing analgesics for neuropathic and inflammatory pain with reduced abuse liability can leverage harmicine's validated in vivo efficacy across multiple pain models. The compound reduces writhing response by ~60% at 1 mg/kg, neurogenic formalin-induced pain by ~60% at 1 mg/kg, inflammatory formalin-phase pain by 68% at 10 mg/kg, capsaicin-induced pain by 41% at 3 mg/kg, and glutamate-induced pain by 50% at 1 mg/kg, all without engagement of opioid receptors as confirmed by naloxone non-reversal [1]. This profile enables structure-activity relationship campaigns targeting vanilloid (capsaicin) and peripheral glutamate receptor pathways while avoiding opioid-related regulatory hurdles [1].

High-Selectivity Antimalarial Scaffold Derivatization

Medicinal chemistry groups pursuing next-generation antimalarials with improved therapeutic windows should consider harmicine-derived amide-type hybrids at N-9 of the β-carboline core. The m-(trifluoromethyl)cinnamic acid derivative achieves a selectivity index of 1105 (CC50 HepG2 / IC50 P. falciparum), outperforming both triazole-linked analogs and parent harmine scaffolds [2]. Molecular dynamics simulations confirm binding within the ATP-binding site of P. falciparum Hsp90, providing a structurally validated target hypothesis for rational design iterations [2].

Enantiomer-Specific CNS Target Deconvolution Studies

Investigations requiring stereochemically defined tool compounds for probing α2-adrenoceptor pharmacology or chiral recognition phenomena in central nervous system targets benefit from access to both (R)- and (S)-harmicine enantiomers at >99% ee [3]. The chromatography-free, nine-step synthesis from proline provides a scalable route to enantiopure material suitable for in vivo dosing and receptor binding studies, circumventing the cost and complexity of chiral chromatographic separation required for racemic alternatives [3].

β-Carboline Comparative Pharmacology Reference Standard

Academic and industrial laboratories conducting systematic pharmacological profiling across the β-carboline alkaloid class require harmicine as a reference standard representing the tetracyclic indolizino[8,7-b]indole scaffold. Harmicine's α2-adrenoceptor antagonist profile provides a critical comparator against serotonergic/MAO-active congeners (harmine, harmaline, tetrahydroharmine) [4]. This structural and pharmacological differentiation enables meaningful structure-activity relationship analysis within the broader β-carboline chemical space [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.